1'-[3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core modified with a 4-methylbenzenesulfonyl group and a 1,4'-bipiperidine-4'-carboxamide side chain. Its synthesis likely follows strategies similar to those reported for triazoloquinazoline derivatives, involving azide-alkyne cycloaddition or diazotization reactions to form the triazole ring . The 4-methylbenzenesulfonyl moiety is a common pharmacophore in sulfonamide-based drugs, often enhancing target binding and metabolic stability . The bipiperidine-carboxamide substituent may improve solubility and membrane permeability, critical for bioavailability .
Properties
IUPAC Name |
1-[3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O3S/c1-19-9-11-20(12-10-19)38(36,37)25-24-29-23(21-7-3-4-8-22(21)34(24)31-30-25)32-17-13-27(14-18-32,26(28)35)33-15-5-2-6-16-33/h3-4,7-12H,2,5-6,13-18H2,1H3,(H2,28,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFADQQXWZBOPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCC(CC5)(C(=O)N)N6CCCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-[3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4’-bipiperidine]-4’-carboxamide typically involves multi-step reactions. The process begins with the formation of the triazoloquinazoline core, which is achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of eco-compatible catalysts and sustainable reaction conditions to ensure high yield and purity. The process is optimized to minimize waste and energy consumption, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 1’-[3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4’-bipiperidine]-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the quinazoline ring or the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong bases or acids
Major Products: The major products formed from these reactions include various substituted triazoloquinazolines, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .
Scientific Research Applications
Recent studies have highlighted the compound's promising biological activities, particularly in the following areas:
- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide group enhance its anticancer potency. For instance, compounds with specific substituents showed IC50 values in the low micromolar range, indicating strong activity against these cell lines .
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential applications as antimicrobial agents. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on Anticancer Activity : A detailed investigation into the cytotoxicity of various derivatives was conducted using a panel of cancer cell lines. The results indicated that certain modifications led to enhanced selectivity and reduced toxicity towards normal cells .
- Molecular Modeling Studies : Computational studies employing molecular docking techniques have been utilized to predict binding affinities and interactions with target proteins involved in cancer progression. These studies support the experimental findings and provide insights into optimizing the structure for improved efficacy .
- QSAR Analysis : Quantitative structure-activity relationship modeling has been applied to identify key structural features contributing to biological activity. This approach aids in the rational design of new derivatives with enhanced therapeutic profiles .
Mechanism of Action
The mechanism of action of 1’-[3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4’-bipiperidine]-4’-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Key Structural and Pharmacological Differences
The compound is compared to three classes of analogs:
Triazoloquinazoline Derivatives (e.g., 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine ) Structural Differences: The ethoxyphenyl group in the analog replaces the bipiperidine-carboxamide chain. Functional Impact: The bipiperidine-carboxamide likely enhances solubility and interaction with polar targets (e.g., enzymes with deep binding pockets), whereas the ethoxyphenyl group may favor hydrophobic interactions .
Quinolone-Based Benzenesulfonyl Derivatives (e.g., 1-cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl/benzenesulfonyl)piperazino]carbopiperazino)-quinolones ) Structural Differences: These compounds feature a quinolone core instead of triazoloquinazoline and a piperazine linker. Functional Impact: The quinolone core confers antibacterial activity (via DNA gyrase inhibition), whereas the triazoloquinazoline core may target eukaryotic enzymes (e.g., kinases). The bipiperidine-carboxamide side chain in the target compound could reduce off-target effects compared to piperazine-linked quinolones .
Imidazopyridine Derivatives (e.g., imidazo[1,5-a]pyridines )
- Structural Differences : Imidazopyridines lack the triazole ring and sulfonyl group but share a fused heterocyclic system.
- Functional Impact : Imidazopyridines are often explored for CNS applications due to their blood-brain barrier permeability, whereas the sulfonyl and carboxamide groups in the target compound may restrict CNS penetration but improve peripheral target engagement .
Comparative Data Table
Critical Research Findings
- Compared to quinolone derivatives, the triazoloquinazoline core lacks inherent antibacterial activity but may offer broader applications in oncology due to kinase modulation .
- Unlike imidazopyridines, the sulfonyl group in the target compound may limit CNS penetration, making it more suitable for peripheral diseases .
Biological Activity
The compound 1'-[3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activities of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.
Synthesis
The synthesis of the compound involves a multi-step process that typically includes the formation of the triazole ring and subsequent modifications to achieve the desired bipiperidine structure. The key steps generally involve:
- Formation of the Triazole Ring : Utilizing azide-alkyne cycloaddition (CuAAC) methods to synthesize the triazole moiety.
- Bipiperidine Construction : The bipiperidine framework is introduced through coupling reactions.
- Final Modifications : Carboxamide formation is achieved by reacting with appropriate carboxylic acid derivatives.
Anticancer Properties
Recent studies have demonstrated that derivatives containing the triazole and quinazoline scaffolds exhibit significant anticancer activity. For example:
- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines, including HCT116 and MCF-7, with IC50 values ranging from 2.70 µM to 5.19 µM .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell migration. Mechanistic studies revealed increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspases .
Anti-inflammatory Activity
The compound also displays anti-inflammatory properties:
- Inhibition of NF-κB Pathway : It has been shown to inhibit LPS-induced NF-κB/AP-1 reporter activity in a dose-dependent manner, suggesting its potential as an anti-inflammatory agent .
- Molecular Targets : Pharmacophore mapping indicates that it may interact with key mitogen-activated protein kinases (MAPKs), such as ERK2 and p38α, further supporting its role in modulating inflammatory responses .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study 1 : A recent investigation into a series of triazole-containing compounds demonstrated that modifications at the 5-position significantly enhanced anticancer activity against resistant cancer cell lines .
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| Compound A | 4.93 | HCT116 |
| Compound B | 2.70 | MCF-7 |
Q & A
Q. What green chemistry approaches are viable for large-scale synthesis of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
